(E)-3-phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a phenyl group, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors.
Thioether Formation: The pyridine moiety is introduced via a nucleophilic substitution reaction, where a pyridine thiol reacts with a suitable electrophile.
Aldol Condensation: The final step involves an aldol condensation between the piperidine intermediate and a phenyl-substituted aldehyde to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and reaction mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-phenyl-3-(piperidin-1-yl)prop-2-en-1-one: Lacks the pyridine moiety, making it less versatile in certain reactions.
(E)-3-phenyl-1-(4-(methylthio)piperidin-1-yl)prop-2-en-1-one:
Uniqueness
(E)-3-phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)prop-2-en-1-one is unique due to the presence of the pyridin-2-ylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c23-20(10-9-17-6-2-1-3-7-17)22-14-11-18(12-15-22)16-24-19-8-4-5-13-21-19/h1-10,13,18H,11-12,14-16H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXKSIRZKAEDEI-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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